Ashurbin

Description

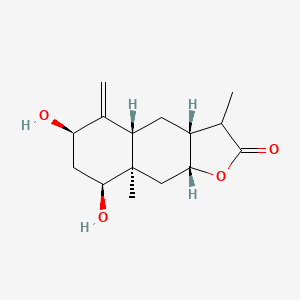

Structure

3D Structure

Properties

IUPAC Name |

(3aR,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-7-9-4-10-8(2)11(16)5-13(17)15(10,3)6-12(9)19-14(7)18/h7,9-13,16-17H,2,4-6H2,1,3H3/t7?,9-,10+,11-,12-,13+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTCSJSJWINVKA-QIWJHPKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C(=C)C(CC(C3(CC2OC1=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]2C[C@H]3C(=C)[C@@H](C[C@@H]([C@@]3(C[C@H]2OC1=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Research on Ashurbin

Historical Context and Discovery of Ashurbin

The discovery of this compound is rooted in the phytochemical exploration of the Asteraceae family, a large and diverse group of flowering plants known for producing a wide array of secondary metabolites. Specifically, this compound was first isolated from Artemisia absinthium L., commonly known as wormwood. The structural elucidation of this compound was reported in a 1976 publication in the journal Chemistry of Natural Compounds by S. Kh. Zakirov, Sh. Z. Kasymov, and G. P. Sidyakin. This research was part of a broader investigation into the chemical constituents of Artemisia species, which are known for their rich and complex chemistry, including a variety of sesquiterpene lactones. The discovery of this compound, alongside related compounds such as Arabsin, contributed to the growing understanding of the chemical diversity within this genus.

Chemotaxonomic Classification and Natural Occurrence of this compound

This compound is classified as a sesquiterpenoid lactone, belonging to the guaianolide subclass. Sesquiterpene lactones are a major class of secondary metabolites that are particularly characteristic of the Asteraceae family. These compounds are biosynthetically derived from three isoprene (B109036) units and are known for their structural complexity and wide range of biological activities. The guaianolide skeleton of this compound is a bicyclic structure composed of a seven-membered ring fused to a five-membered ring, with a lactone ring being a key functional group.

The primary and most well-documented natural source of this compound is the Asteraceae family, one of the largest families of flowering plants. Within this family, its occurrence is notably reported in the genus Artemisia. While sesquiterpene lactones are a hallmark of the Asteraceae, the specific distribution of this compound appears to be more restricted.

Guaianolides, the subclass to which this compound belongs, are also found in the Apiaceae family. However, there are distinct stereochemical differences between the guaianolides found in Asteraceae and those in Apiaceae, suggesting convergent evolutionary pathways to similar chemical structures. nih.govacs.orgresearchgate.netnih.gov To date, the presence of this compound itself has not been reported outside of the Asteraceae family, indicating it may be a more specific chemotaxonomic marker for this plant family, and particularly within the genus Artemisia.

Table 1: Natural Occurrence of this compound and Related Guaianolides

| Family | Genus | Species | Compound Type |

|---|---|---|---|

| Asteraceae | Artemisia | absinthium | This compound (Guaianolide) |

| Asteraceae | Artemisia | absinthium | Arabsin (Guaianolide) |

The presence and structural type of sesquiterpene lactones, including guaianolides like this compound, are of significant value in plant systematics and phylogeny. The structural variations of these compounds can serve as chemical markers to trace evolutionary relationships between plant species and genera.

Within the Asteraceae, the distribution of different types of sesquiterpene lactones often correlates with tribal and subtribal classifications. The production of specific guaianolides can be a characteristic feature of certain lineages, helping to delineate taxonomic groups. For instance, the type of guaianolide skeleton and its oxygenation patterns can provide clues about the evolutionary history of a particular plant group.

The study of the distribution of compounds like this compound within the genus Artemisia can help to resolve phylogenetic relationships within this large and complex genus. By comparing the chemical profiles of different Artemisia species, scientists can infer evolutionary closeness, with closely related species often sharing similar or biosynthetically related sesquiterpene lactones. Therefore, this compound and its related metabolites serve as important molecular data points in the broader effort to construct a comprehensive phylogeny of the Asteraceae family.

Advanced Structural and Stereochemical Elucidation of Ashurbin

Comprehensive Analysis of Ashurbin Constitution

The constitution of this compound refers to the arrangement of atoms and the chemical bonds connecting them within the molecule. Based on the molecular formula C₁₅H₂₂O₄, this compound is a sesquiterpene, a class of natural products composed of fifteen carbon atoms, typically derived from the cyclization of farnesyl pyrophosphate. The presence of four oxygen atoms suggests the incorporation of hydroxyl, carbonyl, or ether functional groups, or a combination thereof, within the sesquiterpene framework.

While detailed experimental procedures for the comprehensive constitutional analysis of this compound were not extensively found in the public search results, typical methods for elucidating the constitution of a natural product like this compound involve a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula. mwediting.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, is crucial for determining the connectivity of atoms and identifying functional groups. mwediting.com Infrared (IR) spectroscopy can provide information about the presence of specific functional groups such as hydroxyl (O-H) and carbonyl (C=O) groups. mwediting.com Ultraviolet-Visible (UV-Vis) spectroscopy can indicate the presence of conjugated double bonds or aromatic systems. mwediting.com

One potential IUPAC name found for this compound is (3aR,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,6,7,8,9,9a,9b-octahydroazuleno[4,5-b]furan-2(3H)-one. vulcanchem.com This systematic name suggests a complex polycyclic structure containing a lactone (cyclic ester, indicated by "-one" and the furan (B31954) ring), two hydroxyl groups, two methyl groups, and an exocyclic double bond (methylidene). The core structure appears to be a highly substituted azulenofuranone. The "octahydroazuleno[4,5-b]furan" part indicates a fused ring system derived from azulene (B44059) and furan, with eight extra hydrogen atoms compared to the fully unsaturated system. The positions of the substituents (hydroxyls, methyls, methylidene) and the lactone carbonyl are explicitly defined by the numbering in the IUPAC name.

A basic data table summarizing the known constitutional information is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₄ | biocat.comcymitquimica.comguidechem.com |

| Molecular Weight | 266.337 | biocat.comcymitquimica.com |

| CAS Number | 61401-24-9 | biocat.comcymitquimica.comguidechem.com |

| Compound Class | Sesquiterpene (inferred from formula) | |

| Proposed Functional Groups | Hydroxyl, Lactone, Alkene (based on IUPAC name) | vulcanchem.com |

Conformational Dynamics and Energy Landscapes of this compound via Computational Chemistry

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds, and the energy barriers between these conformations. ucalgary.cagoogle.com For flexible molecules like sesquiterpenes, understanding their conformational dynamics is crucial as different conformers can have varying stabilities and potentially different biological activities. wgtn.ac.nzslideshare.net

Computational chemistry plays a vital role in exploring the conformational space and determining the relative energies of different conformers. google.comwgtn.ac.nzuwosh.edu Methods such as molecular mechanics, density functional theory (DFT), and ab initio calculations are employed. wgtn.ac.nzuwosh.edu A conformational search can be performed to identify low-energy conformers by systematically varying dihedral angles or using more advanced algorithms. slideshare.net

The energy landscape of a molecule depicts the potential energy as a function of its conformational coordinates. nih.govnih.govarxiv.orgchemrxiv.org Minima on the energy landscape correspond to stable conformers, while the barriers between them represent the energy required for interconversion. nih.gov Computational methods allow for the calculation of the energy of various conformations and the mapping of these energy landscapes. google.comwgtn.ac.nzuwosh.edu

For this compound, given its polycyclic structure and the presence of rotatable bonds (e.g., in the hydroxyl groups and potentially within the ring system's flexibility), computational conformational analysis would involve:

Generating an initial 3D structure based on the proposed constitution and stereochemistry.

Performing a conformational search to identify a diverse set of possible conformers.

Optimizing the geometry of the identified conformers using quantum mechanical methods to determine their relative energies.

Analyzing the energy landscape to understand the accessible conformations at a given temperature and the energy barriers for interconversion.

While specific computational studies on this compound were not found in the search results, these methods are standard for characterizing the conformational behavior of similar natural products. wgtn.ac.nzslideshare.net The results of such studies would typically be presented as a list of low-energy conformers with their relative energies and potentially as a visual representation of the energy landscape.

Isomeric Forms and Analogues of this compound

Isomers are molecules with the same molecular formula but different arrangements of atoms. wikipedia.orgebsco.com this compound (C₁₅H₂₂O₄) can exist in various isomeric forms. These include:

Structural (Constitutional) Isomers: These isomers have different connectivity of atoms. wikipedia.orgebsco.comyoutube.com Given the sesquiterpene nature of this compound, numerous constitutional isomers with the formula C₁₅H₂₂O₄ are theoretically possible, differing in their carbon skeleton, the position of functional groups, and the arrangement of double bonds and rings.

Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms. wikipedia.orgebsco.com As discussed in Section 2.2, this compound, with its multiple stereocenters, can exist as various stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not enantiomers). wikipedia.orgebsco.com The proposed IUPAC name with specific R/S descriptors indicates one defined stereoisomeric form. vulcanchem.com Other stereoisomers would have different configurations at one or more of the stereocenters.

Conformational Isomers (Conformers): These are different spatial arrangements of the same molecule that can be interconverted by rotation around single bonds. ucalgary.cagoogle.comebsco.com As discussed in Section 2.3, this compound, being a somewhat flexible molecule, exists as an ensemble of conformers in equilibrium.

Analogues of this compound are compounds that are structurally similar but differ by a slight modification, such as the addition, removal, or substitution of a functional group, or alterations to the carbon skeleton or stereochemistry. Research into analogues is common in natural product chemistry to explore the relationship between structure and activity. chembk.com While specific this compound analogues were not detailed in the search results, it was mentioned that its structural analogs demonstrate significant activity, implying that related compounds have been synthesized or isolated and studied for their biological effects. vulcanchem.com Studies on analogues would typically involve their synthesis or isolation, followed by structural elucidation and evaluation of their properties or activities compared to this compound.

A table summarizing the types of isomers relevant to this compound is provided below:

| Isomer Type | Description | Relevance to this compound |

| Structural (Constitutional) | Different atom connectivity | Numerous possibilities for C₁₅H₂₂O₄ sesquiterpenes. |

| Stereoisomers | Same connectivity, different spatial arrangement | This compound exists as a specific stereoisomer; others are possible. |

| Conformational | Interconvertible spatial arrangements via single bond rotation | This compound exists as an ensemble of conformers. |

Further research would be required to identify and characterize specific structural isomers and analogues of this compound and to investigate their properties in comparison to the parent compound.

Biosynthetic Pathways and Regulation of Ashurbin Production

Elucidation of Precursor Molecules in Ashurbin Biosynthesis

Based on the general biosynthesis of sesquiterpenes, isopentenyl pyrophosphate (IPP) is considered a key precursor molecule in the hypothetical pathway leading to this compound vulcanchem.comijpcbs.com. IPP and its isomer DMAPP combine to form farnesyl pyrophosphate (FPP), a 15-carbon precursor characteristic of sesquiterpenes vulcanchem.com.

Further steps in the biosynthesis of sesquiterpene lactones like this compound typically involve cyclization of FPP catalyzed by terpene cyclases, followed by various modifications including oxidation, hydroxylation, dehydrogenation, and lactone ring formation vulcanchem.comslideheaven.com. Specific proposed precursors for guaianolides and pseudoguaianolides, subclasses that may include this compound, involve epoxidized germacrolides or melampolides slideheaven.com. For instance, germacrolide-4,5-epoxide and melampolide, 4,5-epoxide have been suggested as precursors that undergo cyclization to yield guaianolide structures, which can then be further modified slideheaven.com.

A hypothetical biosynthetic pathway for this compound suggests involvement of isopentenyl pyrophosphate as a precursor, followed by oxidative modifications vulcanchem.com.

Data Table 1: Proposed Precursors in this compound Biosynthesis

| Precursor Class | Specific Proposed Precursors (Inferred) | Role in Pathway |

| Terpene Precursors | Isopentenyl Pyrophosphate (IPP) vulcanchem.com | Universal building block for terpenes ijpcbs.com |

| Dimethylallyl Pyrophosphate (DMAPP) | Isomer of IPP, initiates terpene synthesis ijpcbs.com | |

| Sesquiterpene Backbone | Farnesyl Pyrophosphate (FPP) | 15-carbon precursor for sesquiterpenes |

| Cyclized Intermediates | Germacrolide-4,5-epoxide (Proposed) slideheaven.com | Potential intermediate for guaianolides slideheaven.com |

| Melampolide, 4,5-epoxide (Proposed) slideheaven.com | Potential intermediate for guaianolides slideheaven.com |

Identification and Characterization of Enzymes Involved in this compound Pathway

Specific enzymes directly involved in the biosynthesis of this compound have not been identified or characterized in the provided search results. However, based on the general understanding of sesquiterpene lactone biosynthesis, the pathway would involve a series of enzymatic reactions ijpcbs.com. These would likely include terpene cyclases responsible for the cyclization of FPP into the core sesquiterpene skeleton, and various cytochrome P450 enzymes and other oxidoreductases catalyzing hydroxylation, oxidation, and dehydrogenation steps vulcanchem.comwikipedia.orgfrontiersin.org. Enzymes forming the lactone ring are also crucial slideheaven.com.

While the specific enzymes for this compound are not detailed, research on the biosynthesis of other natural products highlights the role of specific enzymes and enzyme families, such as polyketide synthases, aromatic prenyltransferases, epoxidases, and terpene cyclases in fungal natural product biosynthesis, or various dehydrogenases and reductases in steroid synthesis wikipedia.orgnih.gov. Characterization of such enzymes typically involves purification, analysis of kinetics, substrate specificity, and cofactor requirements nih.gov.

Genetic and Epigenetic Regulation of this compound Biosynthetic Genes

Information specifically on the genetic and epigenetic regulation of this compound biosynthetic genes is not available in the provided search results. However, the biosynthesis of secondary metabolites, including sesquiterpene lactones, is generally controlled at the genetic level ijpcbs.com. Genes encoding biosynthetic enzymes are often clustered in genomes, forming biosynthetic gene clusters (BGCs) beilstein-journals.org.

Regulation of these genes can occur at multiple levels, including transcriptional and post-transcriptional control frontiersin.org. Transcriptional regulation involves transcription factors that can act as activators or repressors, binding to regulatory sequences in the promoter regions of biosynthetic genes frontiersin.orgwikipedia.orgnih.gov. Environmental factors and developmental cues can also influence the expression of biosynthetic genes frontiersin.org. Epigenetic modifications, such as DNA methylation and histone modifications, can also play a role in regulating gene expression by altering chromatin structure wikipedia.orgnih.gov.

Studies on the regulation of other biosynthetic pathways, such as L-ascorbic acid biosynthesis in plants or orfamide production in Pseudomonas, demonstrate the involvement of specific regulatory proteins and environmental signals frontiersin.orgnih.gov. For example, luxR type regulators have been shown to regulate orfamide production nih.gov.

In Vitro Reconstitution of this compound Biosynthetic Steps

No studies specifically reporting the in vitro reconstitution of this compound biosynthetic steps were found in the provided search results. However, in vitro reconstitution is a powerful technique used to dissect and understand complex biosynthetic pathways nih.govnih.gov. This approach involves expressing and purifying the individual enzymes of a pathway and then combining them in a controlled cell-free system with the necessary substrates and cofactors to synthesize the target compound nih.gov.

In vitro reconstitution allows for the analysis of individual enzymatic steps, identification of bottlenecks, and characterization of enzyme kinetics and substrate specificity in isolation nih.gov. This has been successfully applied to study the biosynthesis of various natural products, including antibiotics and other complex molecules nih.govprinceton.edu. For instance, in vitro reconstitution has been used to clarify late steps in vancomycin (B549263) biosynthesis and to deduce enzymatic steps in the pathway to the nitroimidazole antibiotic azomycin (B20884) nih.govprinceton.edu. The success of in vitro reconstitution relies on the availability of purified, active enzymes and detailed biochemical information about the pathway components nih.gov.

Synthetic and Semi Synthetic Methodologies for Ashurbin

Total Chemical Synthesis Strategies for Ashurbin

While a specific total synthesis strategy for this compound is not explicitly detailed in the search results, the synthesis of other complex natural products and organic molecules provides relevant examples of the techniques that could be employed. For instance, total synthesis can involve various key reactions such as metathesis reactions for carbon-carbon bond formation, including ring-closing metathesis (RCM) and cross-metathesis (CM), which are powerful tools for constructing cyclic systems and assembling molecular frameworks thieme-connect.deorganic-chemistry.orgmit.edu. Other strategies may involve cycloaddition reactions, functional group interconversions, and the formation of complex ring systems organic-chemistry.orgyoutube.com. The design of a total synthesis route for this compound would necessitate careful retrosynthetic analysis to break down the target molecule into simpler, synthesizable intermediates. youtube.com

Stereoselective and Enantioselective Synthesis Approaches

Given the potential for this compound to possess chiral centers, stereoselective and enantioselective synthesis approaches are crucial for obtaining the desired stereoisomer. Stereoselective synthesis aims to produce one stereoisomer in preference to others, while enantioselective synthesis specifically targets the production of a single enantiomer wikipedia.org. These approaches are vital because different stereoisomers can exhibit distinct biological activities.

Achieving stereoselectivity and enantioselectivity often involves the use of chiral catalysts, chiral auxiliaries, or chiral starting materials wikipedia.orgslideshare.net. Chiral catalysts, particularly chiral coordination complexes, are widely used in enantioselective catalysis and can be effective at low catalyst loadings wikipedia.org. Examples of reactions where stereoselective or enantioselective methods are applied include asymmetric hydrogenation, asymmetric alkylation, and reactions involving the construction of quaternary stereogenic centers nih.govnih.govorganic-chemistry.org. The development of such a synthesis for this compound would require identifying suitable chiral elements and reaction conditions to control the stereochemistry at each newly formed chiral center. Research in this area often involves the design of novel chiral ligands and catalysts tailored to specific transformations wikipedia.org.

Semi-synthetic Transformations of this compound Precursors

Semi-synthesis involves using compounds isolated from natural sources as starting materials for chemical transformations to produce target molecules wikipedia.orgrroij.com. This approach can be advantageous when the natural precursor already possesses a significant portion of the target molecule's structural complexity or contains fragile functional groups that are difficult to construct from simple starting materials wikipedia.org.

While the specific natural source or precursor for this compound is not clearly defined in the provided search results, the concept of semi-synthesis is applicable if this compound can be isolated from a biological source. In such a case, semi-synthetic transformations would involve chemically modifying the isolated precursor to yield this compound. This could include reactions such as oxidation, reduction, functional group interconversions, or the introduction of specific substituents. Semi-synthesis is often employed in drug development to modify natural compounds to improve their properties, such as efficacy or bioavailability wikipedia.org.

Development of Novel this compound Analogues and Derivatives

The development of analogues and derivatives of a core chemical scaffold like this compound is a common practice in chemistry to explore structure-activity relationships and potentially identify compounds with improved properties. Analogues typically involve modifications to the existing functional groups or minor alterations to the carbon skeleton, while derivatives often involve the addition of new functional groups or more significant structural changes.

The synthesis of analogues and derivatives can utilize many of the same strategies employed in the synthesis of the parent compound, including both total synthesis and semi-synthetic approaches nih.govnih.govrsc.orgnih.govresearchgate.net. These efforts often involve systematic structural variations to understand how changes in different parts of the molecule affect its properties. This can lead to the identification of compounds with altered biological activity, improved stability, or modified pharmacokinetic profiles. Research in this area involves designing synthetic routes that allow for the modular introduction of different substituents or structural motifs. nih.govnih.govexcli.de

No Information Found on the Chemical Compound "this compound"

Extensive searches for a chemical compound named "this compound" have yielded no results in scientific literature or chemical databases. This suggests that "this compound" may be a hypothetical or proprietary substance not publicly documented. As a result, it is not possible to provide a scientifically accurate article on its molecular interactions and biochemical pathway modulation based on existing knowledge.

The creation of an article with "thorough, informative, and scientifically accurate content" as requested is contingent on the availability of verifiable data. Without any research findings on "this compound," generating content for the specified outline would require the fabrication of data, which falls outside the scope of providing factual and reliable information.

Therefore, the requested article focusing on the following aspects of "this compound" cannot be produced:

Molecular Interactions and Biochemical Pathway Modulation by Ashurbin

Structural Basis of Ashurbin-Target Interactions

To proceed with this request, verifiable scientific sources or data pertaining to the chemical compound "this compound" would be required.

Preclinical Research Models for Ashurbin Mechanism of Action Studies

In Vitro Cell-Based Systems for Investigating Ashurbin's Biological Effects

In vitro cell-based systems are fundamental tools in preclinical research for initial investigations into a compound's biological effects and potential mechanisms of action. These systems typically involve the culture of isolated cells, which can be immortalized cell lines, primary cells, or genetically modified cells, in a controlled laboratory environment mdpi.comresearchgate.net. The relative simplicity and scalability of 2D cell cultures allow for high-throughput screening and preliminary assessments of a compound's activity.

For a compound like this compound, if it were being investigated for, for example, antimicrobial properties, in vitro cell-based systems could involve exposing relevant microbial cell cultures (e.g., bacterial or fungal strains) to varying concentrations of this compound to determine its minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) nih.govCurrent time information in Knox County, US.nih.gov. Studies could investigate the compound's impact on cell viability, growth kinetics, and essential cellular processes. Techniques such as microscopy, flow cytometry, and biochemical assays can be employed to observe morphological changes, assess cell cycle progression, and measure the activity of specific enzymes or signaling pathways upon this compound exposure.

Furthermore, researchers can utilize reporter cell lines engineered to express fluorescent or luminescent proteins in response to the activation or inhibition of specific molecular targets or pathways potentially modulated by this compound. This allows for real-time monitoring of cellular responses. While in vitro 2D models offer valuable initial data and are cost-effective, they inherently lack the complexity of a physiological environment, including cell-cell interactions and the extracellular matrix found in tissues.

Advanced Cell Culture Models (e.g., 3D Spheroids, Organoids) in this compound Research

To better recapitulate the in vivo cellular environment, advanced cell culture models such as 3D spheroids and organoids are increasingly employed in preclinical research wikipedia.orgresearchgate.netresearchgate.netfrontiersin.orgbasicmedicalkey.com. These models offer a more physiologically relevant context for investigating a compound's mechanism of action compared to traditional 2D cultures.

Spheroids are three-dimensional aggregates of cells that can mimic aspects of solid tissues, including cell-cell contacts and gradients of nutrients and oxygen wikipedia.orgresearchgate.net. Organoids, derived from stem cells or progenitor cells, are more complex structures that can self-assemble into miniature versions of organs, exhibiting differentiated cell types and tissue-specific architecture researchgate.netresearchgate.netbasicmedicalkey.com.

In the context of this compound research, particularly if its mechanism involves interactions within a tissue-like structure, 3D spheroid or organoid models could provide more insightful data. For instance, if this compound targets cells within a solid tissue environment, spheroids could be used to evaluate its penetration and efficacy in a more realistic setting than a 2D monolayer. Organoids, representing specific target organs or tissues, could be utilized to study this compound's effects on differentiated cell types and complex cellular processes within a structured environment researchgate.net.

Studies using these advanced models could involve assessing this compound's impact on spheroid growth, organoid development, cell differentiation, and tissue-specific functions. Imaging techniques, such as confocal or multi-photon microscopy, can provide detailed spatial information on compound distribution and cellular responses within the 3D structure wikipedia.orgwesternsydney.edu.au. While more complex and technically demanding than 2D cultures, 3D models offer a valuable intermediate step between basic in vitro studies and in vivo investigations, providing a more predictive platform for understanding a compound's mechanism of action in a tissue-like context.

Mechanistic Investigations in Ex Vivo Tissue Models

Ex vivo tissue models involve the use of tissues or organs removed from a living organism and maintained in a culture medium for a limited period westernsydney.edu.auvulcanchem.combioregistry.ioresearchgate.net. These models retain the native tissue architecture, cellular diversity, and extracellular matrix, providing a more complex and physiologically relevant environment than cell culture models for studying a compound's mechanism of action bioregistry.io.

For investigating this compound's mechanism, ex vivo models could involve using tissue slices or explants from relevant organs or tissues that might be affected by or involved in the compound's activity. For example, if this compound has a hypothesized effect on a specific organ, researchers could expose ex vivo tissue from that organ to this compound and study the resulting cellular and molecular changes.

Ex vivo models allow for the investigation of compound distribution within the tissue, its interaction with different cell types, and its effects on tissue-specific functions. Techniques such as immunohistochemistry, immunofluorescence, and Western blotting can be used to analyze protein expression and localization. High-resolution imaging can provide insights into cellular morphology and tissue structure following this compound treatment westernsydney.edu.au.

These models bridge the gap between in vitro studies and in vivo complexity, offering a system where the compound interacts with a more intact biological environment while still allowing for controlled experimental manipulation and detailed mechanistic analysis. Ex vivo models are particularly useful for studying acute effects and initial interactions of a compound with target tissues bioregistry.io.

Development and Application of Non-Human Animal Models for Pathway Delineation

Non-human animal models represent the most complex preclinical systems, providing an in vivo setting to study a compound's mechanism of action within a whole organism nih.govCurrent time information in Knox County, US.nih.govresearchgate.netplos.org. These models are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and how it interacts with multiple organ systems to produce its biological effects (pharmacodynamics).

The selection of an appropriate animal model for this compound would depend on its hypothesized mechanism of action and the biological system it is intended to affect. Commonly used animal models include rodents (such as mice and rats), but other species may be used depending on the research question and the translational relevance to humans nih.gov.

In animal models, researchers can administer this compound and observe its effects on physiological parameters, disease progression (if studying a disease model), and specific molecular pathways. Techniques such as tissue analysis, blood sampling, and imaging can be used to assess compound levels, biomarker changes, and cellular responses in various organs and tissues. Genetic manipulation in animal models (e.g., knockout or transgenic animals) can further help to delineate the specific molecular targets and pathways involved in this compound's mechanism of action researchgate.net.

Animal models are invaluable for understanding the systemic effects of a compound, potential off-target interactions, and the interplay between different biological processes. They provide crucial data on efficacy and mechanism in a complex, living system before potential evaluation in humans. However, animal models also have limitations, including species differences in physiology and drug metabolism, and their use requires careful ethical consideration plos.org.

Advanced Analytical and Bioanalytical Methodologies for Ashurbin Characterization

Chromatographic Techniques for Ashurbin Isolation and Quantification

Chromatographic techniques are indispensable for the separation, isolation, and quantification of chemical compounds from complex mixtures. These methods exploit the differential partitioning of analytes between a stationary phase and a mobile phase. For a compound like this compound, various chromatographic approaches would be employed depending on its physical and chemical properties and the matrix from which it needs to be isolated.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative purposes. mdpi.comnih.gov It allows for the separation of compounds based on their polarity, size, or ionic interactions, depending on the stationary phase and mobile phase composition. Reverse-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is commonly applied to a broad range of organic molecules. Normal-phase HPLC, with a polar stationary phase and a non-polar mobile phase, is suitable for the separation of polar compounds. The application of HPLC to this compound would involve developing a specific method, including selecting appropriate column chemistry, mobile phase gradient, and detection wavelength (e.g., UV-Vis detection if this compound has a chromophore). turkjps.org This method would be optimized to achieve adequate resolution of this compound from impurities or matrix components.

Column chromatography, often used on a larger scale than analytical HPLC, can be employed for the isolation and purification of this compound from synthesis mixtures or natural extracts. nih.govbiotech-asia.org This technique involves packing a column with a stationary phase (such as silica (B1680970) gel or alumina) and eluting the sample with a series of solvents of increasing polarity. Fractions containing this compound would be collected and further analyzed for purity.

For the quantification of this compound, chromatographic methods coupled with suitable detectors (e.g., UV-Vis, mass spectrometry) are essential. mdpi.comturkjps.org By establishing a calibration curve using reference standards of known concentrations, the amount of this compound in a sample can be accurately determined based on its peak area or height. Method validation, including assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), would be crucial to ensure the reliability of the quantitative analysis of this compound. mdpi.com

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods provide crucial information about the structure and purity of a chemical compound by examining its interaction with electromagnetic radiation. These techniques are vital for confirming the identity of isolated this compound and assessing its purity. pnrjournal.comalfa-chemistry.comkemet.co.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules. pnrjournal.comkemet.co.ukresearchgate.net By analyzing the signals produced by atomic nuclei (commonly 1H and 13C) in a magnetic field, information about the types and connectivity of atoms within the this compound molecule can be obtained. One-dimensional NMR spectra (e.g., 1H NMR and 13C NMR) provide insights into the number and types of protons and carbons, respectively. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide information about correlations between nuclei, allowing for the assignment of signals and the confirmation of the molecular skeleton and functional groups of this compound.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. alfa-chemistry.comkemet.co.uk The IR spectrum of this compound would show characteristic absorption bands corresponding to its specific functional groups (e.g., hydroxyl, carbonyl, amine). Comparing the IR spectrum of a synthesized or isolated sample of this compound to that of a known standard or predicted spectrum can aid in structural confirmation.

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for compounds that absorb light in the UV-Vis region, typically due to the presence of chromophores (e.g., conjugated double bonds, aromatic rings). wuxiapptec.com The UV-Vis spectrum of this compound would show absorption maxima at specific wavelengths, and the absorbance intensity can be used for quantitative analysis (as mentioned in Section 7.1). UV-Vis spectroscopy can also contribute to purity assessment by revealing the presence of impurities that absorb at different wavelengths than this compound.

Other spectroscopic techniques like Raman spectroscopy or X-ray diffraction (XRD) could also be applied depending on the nature of this compound and the information required. alfa-chemistry.comkemet.co.uk Raman spectroscopy provides complementary vibrational information to IR spectroscopy, while XRD is used to determine the crystalline structure of solid compounds. alfa-chemistry.comkemet.co.uk

Mass Spectrometry for this compound Identification and Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. pnrjournal.comsolubilityofthings.comwuxiapptec.comresearchgate.netijpras.com This makes MS invaluable for the identification of this compound and potentially for studying its metabolic fate.

Coupling chromatography with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful hyphenated technique widely used for the analysis of complex samples. pnrjournal.comsolubilityofthings.comwuxiapptec.comresearchgate.netijpras.commdpi.com LC-MS allows for the separation of this compound from a mixture by LC, followed by its detection and identification by MS. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns obtained through tandem MS (MS/MS or MSn) can provide structural information by breaking the molecule into smaller, characteristic ions. ijpras.commdpi.com

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of this compound and its potential metabolites. wuxiapptec.comijpras.com This is particularly useful for confirming the molecular formula.

Metabolite profiling involves identifying and quantifying the metabolites of a compound formed through biological processes. wuxiapptec.commdpi.comnih.gov If this compound undergoes metabolism in biological systems, LC-MS and HRMS techniques would be employed to analyze biological samples (e.g., plasma, urine) to detect and identify its metabolites based on their molecular weights and fragmentation patterns. wuxiapptec.commdpi.com Comparing the MS data of metabolites to that of the parent compound, this compound, helps in elucidating metabolic pathways. mdpi.com

Utilization of this compound as a Reference Standard in Analytical Assays

A reference standard is a highly characterized and pure specimen of a substance used as a benchmark in analytical testing. pharmtech.combebpa.orgspirochem.compacelabs.com If this compound were to be routinely analyzed or used in quantitative assays, a well-characterized this compound reference standard would be essential.

The utilization of this compound as a reference standard would require its isolation and purification to a high degree of purity, typically greater than 95-99%, depending on the intended use. pharmtech.com The purity of the reference standard would be determined using a combination of analytical techniques, including chromatographic methods (e.g., HPLC-UV, GC-FID), spectroscopic methods (e.g., NMR, MS), and potentially other techniques like Karl Fischer titration for water content or thermogravimetric analysis for residual solvents and non-volatile residues. nih.gov

Once established, the this compound reference standard would be used to validate analytical methods for the identification and quantification of this compound in various matrices. pharmtech.comnih.gov This involves demonstrating that the analytical method is accurate, precise, specific, linear, and robust by analyzing samples containing known amounts of the this compound reference standard. The reference standard is also used to create calibration curves for quantitative analysis. turkjps.org

Furthermore, an this compound reference standard would be crucial for quality control purposes, ensuring consistency and accuracy in the analysis of different batches of this compound or products containing this compound. pharmtech.comspirochem.compacelabs.com The stability of the reference standard over time would also need to be monitored to ensure its continued suitability for use. bebpa.org

Computational Chemistry and in Silico Studies of Ashurbin

Molecular Docking and Dynamics Simulations of Ashurbin-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound, when bound to a larger molecule (receptor), typically a protein or enzyme. uomustansiriyah.edu.iqnih.govnih.govmdpi.commdpi.com The primary goal is to estimate the binding affinity between the ligand and the receptor. This is achieved by sampling various conformations of the ligand and orientations relative to the receptor's binding site, and then scoring these poses based on empirical or force-field-based scoring functions. substack.com

Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of a molecular system. unit.nobiorxiv.orgnih.govbiorxiv.orgnih.gov MD simulations involve calculating the forces between atoms and integrating their equations of motion over time, providing insights into the flexibility of both the ligand and the receptor, the stability of the ligand-receptor complex, and the influence of the surrounding environment (e.g., solvent). biorxiv.orgbiorxiv.org Combining docking with MD simulations can offer a more comprehensive understanding of the binding process and the nature of the interactions within the complex. nih.gov

For a compound like this compound, molecular docking could be employed to screen potential protein targets based on predicted binding affinities. Subsequent molecular dynamics simulations could then be used to evaluate the stability of the most promising this compound-target complexes and analyze the key interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. While these techniques are widely applied in the study of natural products and potential drug candidates, specific published research detailing molecular docking or dynamics simulations of this compound with particular biological targets was not identified in the conducted search.

De Novo Design and Virtual Screening of this compound-Inspired Compounds

De novo design and virtual screening are computational strategies used to identify novel chemical structures with desired properties, often in the context of drug discovery. ashdin.comresearchgate.netsubstack.comchemrxiv.orgnih.gov Virtual screening involves computationally evaluating large libraries of chemical compounds against a specific target or for a desired property to identify potential hits. ashdin.comresearchgate.netnih.gov This can be structure-based, using the 3D structure of a target protein for docking, or ligand-based, using the properties of known active compounds to search for similar molecules. researchgate.netchemrxiv.org

De novo design, on the other hand, involves building new molecular structures atom by atom or fragment by fragment within the binding site of a target or based on a set of desired properties. These methods aim to generate novel compounds that are predicted to bind effectively to a target or possess specific characteristics.

Given the structure of this compound, de novo design approaches could potentially be used to design new molecules that retain key structural features of this compound believed to be important for its activity, while introducing modifications to optimize properties. Virtual screening could involve searching databases of commercially available compounds or virtually synthesized molecules to find structures similar to this compound (ligand-based screening) or compounds predicted to bind to the same targets as this compound (structure-based screening, assuming potential targets are identified). Although these computational design and screening methods are widely used in chemical research, the search results did not provide information on de novo design or virtual screening efforts specifically involving this compound.

Theoretical Calculations of this compound Reactivity and Electronic Structure

Theoretical calculations, often based on quantum mechanics, can provide detailed insights into the electronic structure, reactivity, and properties of individual molecules. These calculations can determine parameters such as molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and reaction pathways. taylorfrancis.com Understanding the electronic structure of a molecule like this compound can help predict its chemical behavior and potential reaction sites.

Calculations of reactivity can explore how this compound might interact with other molecules, including biological macromolecules or enzymes. This can involve studying potential reaction mechanisms, activation energies, and the stability of intermediates. For instance, theoretical calculations could be used to investigate the stability of the lactone ring in this compound under different conditions or its propensity to undergo certain chemical transformations. While theoretical calculations are fundamental in understanding the intrinsic properties of molecules, specific published theoretical studies detailing the reactivity or electronic structure of this compound were not found in the conducted search.

Emerging Research Paradigms and Future Perspectives for Ashurbin

Integration of Omics Technologies in Ashurbin Research (e.g., Proteomics, Metabolomics)

The integration of high-throughput "omics" technologies is revolutionizing the study of this compound, allowing researchers to move from a single-target focus to a systems-level understanding of its biological interactions. Proteomics and metabolomics, in particular, are providing unprecedented insights into the cellular responses to this compound. flinders.edu.au

Proteomic analyses have been instrumental in identifying the direct protein targets of this compound and mapping the downstream signaling cascades it modulates. By employing techniques such as mass spectrometry-based proteomics, researchers can quantify changes in the expression of thousands of proteins within cells or tissues following exposure to this compound. nih.gov This approach helps to build a comprehensive map of the compound's mechanism of action. researchgate.net

Metabolomics, the large-scale study of small molecules or metabolites, complements proteomics by offering a functional readout of the cellular state. mdpi.com By profiling the metabolome, scientists can observe the metabolic shifts induced by this compound, providing critical information about its effects on cellular energy, biosynthesis, and signaling pathways. nih.gov The combined power of these omics approaches provides a more holistic and dynamic picture of this compound's biological impact than previously possible. mdpi.com

Table 1: Hypothetical Proteomic and Metabolomic Changes Induced by this compound in a Research Model This table is for illustrative purposes and represents the type of data generated in omics studies.

| Biomolecule Class | Specific Molecule | Fold Change | Putative Pathway Affected |

|---|---|---|---|

| Proteins | Kinase XYZ | -2.5 | Signal Transduction |

| Protein ABC | +3.1 | Apoptotic Signaling | |

| Enzyme 123 | -1.8 | Glycolysis | |

| Metabolites | Metabolite A | +4.0 | Krebs Cycle |

| Lipid Species B | -2.2 | Membrane Synthesis | |

| Amino Acid C | +1.7 | Protein Synthesis |

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical and biological research, and their application to this compound is accelerating the pace of discovery. cosmas.org These computational approaches are being used to analyze vast datasets generated from omics studies, predict the properties of this compound derivatives, and identify potential new research applications. youtube.com

ML algorithms can sift through complex proteomic and metabolomic data to identify subtle patterns and biomarkers associated with this compound's activity that may be missed by traditional analysis. youtube.com This enables researchers to develop predictive models that can classify the potential effects of new this compound analogs before they are synthesized, saving significant time and resources. Furthermore, AI is being used to analyze scientific literature and patent databases to uncover novel connections and formulate new hypotheses for this compound's use in various experimental models. youtube.com

Table 2: Illustrative Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Outcome |

|---|---|---|

| Predictive Modeling | Using ML algorithms to predict the biological activity of novel this compound derivatives based on their chemical structure. | Faster identification of lead compounds for further study. |

| Omics Data Analysis | Applying deep learning to integrate and analyze proteomic, metabolomic, and transcriptomic datasets. | Discovery of novel biomarkers and mechanisms of action. |

| Literature Mining | Utilizing natural language processing (NLP) to scan millions of scientific articles for connections between this compound's known targets and other biological pathways. | Generation of new, testable hypotheses for research applications. |

Development of Advanced Delivery Systems for this compound in Research Applications

To maximize the utility of this compound in preclinical research, significant effort is being directed toward the development of advanced delivery systems. nih.gov These systems are designed to improve the compound's stability, solubility, and bioavailability in experimental settings. nih.gov The goal is to ensure that this compound reaches its intended target in a controlled and efficient manner, which is crucial for obtaining reproducible and meaningful research data. bccresearch.com

Innovations in this area include the encapsulation of this compound within nanocarriers, such as liposomes or polymeric nanoparticles. nih.gov These carriers can protect the compound from degradation and facilitate its transport across biological membranes. Another promising approach is the development of targeted delivery systems, where this compound is conjugated to a ligand that specifically binds to a receptor on the surface of the cells being studied. This strategy increases the local concentration of the compound at the site of interest, enhancing its efficacy in research models. nih.gov

Global Research Collaborations and Data Sharing Initiatives in this compound Studies

The complexity of modern biomedical research necessitates a collaborative and open approach to science. europenowjournal.org The study of this compound is benefiting immensely from the rise of global research collaborations and data-sharing initiatives. springernature.com By pooling resources, expertise, and data, research institutions from around the world are tackling complex questions about this compound more effectively than any single group could alone. researchgate.net

International consortia are being formed to standardize research protocols, share findings, and conduct large-scale validation studies. ugent.be Furthermore, the establishment of open-access databases dedicated to this compound allows for the rapid dissemination of data from genomic, proteomic, and metabolomic studies. ashresearchcollaborative.org This culture of data sharing not only accelerates the pace of discovery but also enhances the transparency and reproducibility of the research, which is a cornerstone of the scientific process. These collaborative efforts are creating a synergistic environment that promises to rapidly advance our understanding of this compound. springernature.com

Q & A

Basic Research Questions

Q. What are the primary spectroscopic and chromatographic methods for characterizing Ashurbin’s molecular structure, and how do they address common analytical challenges?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to resolve stereochemical ambiguities (e.g., ¹H and ¹³C NMR for functional group identification) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Pair with HPLC-DAD/UV to assess purity and detect co-eluting impurities. For crystalline forms, X-ray diffraction (XRD) provides definitive structural validation. Cross-validate results against synthetic intermediates to minimize misassignment risks .

Q. How can researchers design baseline experiments to assess this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Implement a factorial design to test stability across pH (3–9) and temperature (4°C, 25°C, 40°C) ranges. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS and quantify parent compound loss using validated calibration curves . Include controls with inert buffers to isolate pH-specific effects .

Q. What ethical and regulatory frameworks govern in vitro and in vivo studies involving this compound?

- Methodological Answer : For in vivo work, comply with ICH S7A/S7B guidelines for safety pharmacology and OECD 423/GLP for acute toxicity. Secure approval from institutional ethics committees (e.g., IRB/IEC ) by submitting detailed protocols on humane endpoints, sample sizes, and statistical justification. For human cell lines, adhere to Helsinki Declaration principles and document informed consent procedures .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across different cell lines be systematically resolved?

- Methodological Answer : Apply sensitivity analysis to identify confounding variables (e.g., cell passage number, culture media batch effects). Use RNA-seq to profile receptor expression levels in divergent cell lines. Validate findings with isogenic cell models (CRISPR-edited for target receptors) and dose-response assays (e.g., EC₅₀ comparisons ). Publish raw data and analysis pipelines to enable replication .

Q. What computational strategies optimize this compound’s synthetic pathway to improve yield and reduce byproducts?

- Methodological Answer : Employ density functional theory (DFT) to model reaction transition states and identify rate-limiting steps. Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures. Validate predictions with scale-down experiments (mg to gram scale) and analyze outcomes via multivariate regression . Compare with green chemistry metrics (e.g., E-factor, atom economy) to prioritize eco-friendly routes .

Q. How should researchers address reproducibility failures in this compound’s pharmacokinetic (PK) studies across preclinical models?

- Methodological Answer : Standardize allometric scaling parameters (e.g., body surface area, metabolic rate) between species. Use cassette dosing (N-in-1 PK) to minimize inter-subject variability. Apply population PK modeling (NONMEM/Monolix) to quantify covariate effects (e.g., age, sex). Archive biological samples (plasma, tissues) under -80°C with traceable chain-of-custody logs .

Data Management & Validation

Q. What statistical methods are optimal for analyzing dose-dependent effects of this compound in heterogeneous tissue samples?

- Methodological Answer : Use mixed-effects models (e.g., linear/nonlinear hierarchical models) to account for within-tissue and between-subject variability. Apply false discovery rate (FDR) correction for high-throughput data (e.g., transcriptomics). Validate with bootstrapping to estimate confidence intervals for EC₅₀/IC₅₀ values. Publish code repositories (GitHub/Zenodo) for transparency .

Q. How can researchers ensure traceability and replicability in this compound’s synthetic protocols?

- Methodological Answer : Document all steps in electronic lab notebooks (ELNs) with version control (e.g., LabArchives). Include raw spectra (NMR, MS), chromatograms (HPLC), and purity certificates for reagents. Share datasets via FAIR-aligned repositories (e.g., ChemRxiv, Synapse) with unique DOIs. For critical steps, provide video protocols (JoVE) to demonstrate techniques like column packing or crystallization .

Tables for Methodological Reference

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| HPLC-DAD/UV | Purity assessment | Column: C18, 5µm; Flow: 1 mL/min; λ: 254 nm | |

| Population PK Modeling | Interspecies PK scaling | Covariates: Body weight, CYP enzyme activity | |

| CRISPR-edited cell lines | Target validation | Guide RNA efficiency >80%; Off-target screening |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.